N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide
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Overview
Description
N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C24H21FN4OS. It is a member of the hydrazone family, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect microbial cell walls and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Chlorophenyl)methylidene]acetohydrazide
- N’-[(E)-(4-Bromophenyl)methylidene]acetohydrazide
- N’-[(E)-(3-Fluorophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9FN2O/c1-7(13)12-11-6-8-4-2-3-5-9(8)10/h2-6H,1H3,(H,12,13)/b11-6+ |
InChI Key |
ZFBSWDHVEORHFN-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=CC=C1F |
Canonical SMILES |
CC(=O)NN=CC1=CC=CC=C1F |
Origin of Product |
United States |
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